molecular formula C11H14O3 B14437829 [(2R,3S)-3-(phenylmethoxymethyl)oxiran-2-yl]methanol CAS No. 78469-85-9

[(2R,3S)-3-(phenylmethoxymethyl)oxiran-2-yl]methanol

Cat. No.: B14437829
CAS No.: 78469-85-9
M. Wt: 194.23 g/mol
InChI Key: KSQBAPLQXNCSOC-MNOVXSKESA-N
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Description

[(2R,3S)-3-(phenylmethoxymethyl)oxiran-2-yl]methanol is a chiral epoxide compound with a molecular formula of C11H14O3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3S)-3-(phenylmethoxymethyl)oxiran-2-yl]methanol typically involves the epoxidation of allylic alcohols. One common method is the Sharpless epoxidation, which uses titanium tetraisopropoxide and diethyl tartrate as catalysts in the presence of tert-butyl hydroperoxide . Another method involves the hydrolysis of racemic cis-(3-(substituted methyl)oxiran-2-yl)methyl acetate using hydrolysis enzymes like porcine pancreatic lipase (PPL) .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale epoxidation reactions using optimized catalysts and reaction conditions to ensure high yield and enantiomeric purity. The use of continuous flow reactors and advanced purification techniques like chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

[(2R,3S)-3-(phenylmethoxymethyl)oxiran-2-yl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include diols, ketones, aldehydes, and various substituted alcohols, depending on the specific reagents and conditions used .

Scientific Research Applications

[(2R,3S)-3-(phenylmethoxymethyl)oxiran-2-yl]methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of [(2R,3S)-3-(phenylmethoxymethyl)oxiran-2-yl]methanol involves its interaction with various molecular targets, including enzymes and receptors. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2R,3S)-3-(phenylmethoxymethyl)oxiran-2-yl]methanol is unique due to its specific stereochemistry and the presence of a phenylmethoxymethyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound in asymmetric synthesis and other specialized applications .

Properties

CAS No.

78469-85-9

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

[(2R,3S)-3-(phenylmethoxymethyl)oxiran-2-yl]methanol

InChI

InChI=1S/C11H14O3/c12-6-10-11(14-10)8-13-7-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2/t10-,11+/m1/s1

InChI Key

KSQBAPLQXNCSOC-MNOVXSKESA-N

Isomeric SMILES

C1=CC=C(C=C1)COC[C@H]2[C@H](O2)CO

Canonical SMILES

C1=CC=C(C=C1)COCC2C(O2)CO

Origin of Product

United States

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